Nona-arginine
Overview
Description
Nona-arginine, also known as Arg9 or R9, is a type of cell-penetrating peptide (CPP). CPPs are characterized by their ability to promote the receptor-independent cellular uptake of membrane-impermeable macromolecules, such as peptides, proteins, nucleic acids, and nanoparticles . CPPs are usually short peptides with less than 30 amino acids .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of Nona-arginine were not found in the search results, it’s known that arginine-rich peptides like Nona-arginine can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .
Scientific Research Applications
Gene Expression Enhancement
Nonarginine (D-R9) is recognized as one of the most effective protein transduction domains (PTDs) for delivering intracellular cargo like DNA, RNA, proteins, and particles. The reducible poly(oligo-D-arginine) (rPOA), which forms disulfide bonds between terminal cysteinyl-thiol groups of short peptides, is hypothesized to facilitate gene transfection without toxicity. Notably, in a study, rPOA demonstrated a higher level of gene expression in the lung, sustained for a week without toxicity, indicating its potential as a nonviral gene carrier for lung diseases (Won et al., 2010).
Epidermal Targeting
A nona-arginine peptide labeled with a Single Core Multimodal Probe for Imaging (SCoMPI) has shown potential in epidermal targeting. The topical penetration of this conjugate into skin biopsies appears to be time-dependent, suggesting its utility in transdermal drug delivery systems (Clède et al., 2015).
Facilitating Cell-Penetrating Peptide Entry
The intracellular delivery of cationic peptides like nona-arginine (R9) is facilitated by a transient increase in intracellular calcium, which transiently permeabilizes the plasma membrane. This mechanism highlights the potential of R9 in the delivery of therapeutic molecules into cells (Melikov et al., 2015).
Reducing Inflammation in Ocular Infections
Nona-D-arginine (D9R) amide has been shown to suppress interleukin 1β production during Pseudomonas aeruginosa corneal infection. It also affects other inflammatory mediators, indicating its potential as an alternative to steroids in treating inflammation-mediated pathologies of the eye (Karicherla et al., 2010).
Enhancing Cellular Uptake
Backbone rigidification of arginine-rich cell-penetrating peptides, including macrocyclization, enhances their proteolytic stability and cellular uptake. A study involving the synthesis of macrocyclic arginine-rich cell-penetrating peptides showed that the mode and site of cyclization, as well as the stereochemistry, influence cellular uptake. This provides valuable insights into designing efficient drug delivery systems (Traboulsi et al., 2015).
Future Directions
Arginine-rich peptides like Nona-arginine have attracted substantial scientific attention due to their unique cell penetration properties . They have potential applications in drug/RNA delivery systems, biosensors, and blood-brain barrier (BBB) penetration . Understanding the membrane internalization mechanisms and design strategies of CPPs will expand their potential applications in clinical trials .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nona-arginine | |
CAS RN |
143413-47-2 | |
Record name | Nona-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nona-arginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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